molecular formula C8H10ClNO B2768213 Indolin-6-ol hydrochloride CAS No. 19727-91-4

Indolin-6-ol hydrochloride

Cat. No.: B2768213
CAS No.: 19727-91-4
M. Wt: 171.62
InChI Key: GPGQGGWXJSIKEQ-UHFFFAOYSA-N
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Description

Indolin-6-ol hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including indolin-6-ol hydrochloride, often involves classical methods such as the Fischer indole synthesis, Bischler indole synthesis, and others . These methods typically involve the cyclization of precursors under specific conditions. For instance, the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature can yield indoles through a reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Indolin-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Indolin-6-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indolin-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolin-6-ol hydrochloride is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1H-indol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9-10H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGQGGWXJSIKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19727-91-4
Record name 2,3-dihydro-1H-indol-6-ol hydrochloride
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